3-[(Oxiran-2-yl)methyl]pyridine
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Overview
Description
3-[(Oxiran-2-yl)methyl]pyridine is a chemical compound characterized by the presence of an oxirane (epoxide) ring attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of an appropriate alkene precursor using peracids such as m-CPBA (meta-chloroperoxybenzoic acid).
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable halide with an oxirane ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Diols: Resulting from the oxidation of the oxirane ring.
Alcohols: Formed by the reduction of the oxirane ring.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-[(Oxiran-2-yl)methyl]pyridine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(Oxiran-2-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-[(Oxiran-2-yl)propan-1-ol: Similar structure but with an additional hydroxyl group.
3-[(Oxiran-2-yl)benzonitrile: Contains a benzonitrile group instead of a pyridine ring.
3-[(Oxiran-2-yl)propanal: Contains an aldehyde group instead of a pyridine ring.
Uniqueness: 3-[(Oxiran-2-yl)methyl]pyridine is unique due to its combination of the oxirane ring and the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
96685-22-2 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7(5-9-3-1)4-8-6-10-8/h1-3,5,8H,4,6H2 |
InChI Key |
LIOSEXYLTCCZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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